Cas no 119400-91-8 (methyl (1R,13R,14R,17S,22R,30S,33R,34E,39R)-34-ethylidene-17-[(1R)-1-hydroxyethyl]-9,29-dimethyl-15-oxo-5,16-dioxa-9,19,29,36-tetraazaundecacyclo[31.5.1.01,30.02,28.04,26.06,25.08,23.010,22.013,17.014,22.030,36]nonatriaconta-2,4(26),6(25),7,23,27-hexaene-39-carboxylate)
![methyl (1R,13R,14R,17S,22R,30S,33R,34E,39R)-34-ethylidene-17-[(1R)-1-hydroxyethyl]-9,29-dimethyl-15-oxo-5,16-dioxa-9,19,29,36-tetraazaundecacyclo[31.5.1.01,30.02,28.04,26.06,25.08,23.010,22.013,17.014,22.030,36]nonatriaconta-2,4(26),6(25),7,23,27-hexaene-39-carboxylate structure](https://de.kuujia.com/scimg/cas/119400-91-8x500.png)
119400-91-8 structure
Produktname:methyl (1R,13R,14R,17S,22R,30S,33R,34E,39R)-34-ethylidene-17-[(1R)-1-hydroxyethyl]-9,29-dimethyl-15-oxo-5,16-dioxa-9,19,29,36-tetraazaundecacyclo[31.5.1.01,30.02,28.04,26.06,25.08,23.010,22.013,17.014,22.030,36]nonatriaconta-2,4(26),6(25),7,23,27-hexaene-39-carboxylate
CAS-Nr.:119400-91-8
MF:C41H48N4O6
MW:692.843030929565
CID:180944
methyl (1R,13R,14R,17S,22R,30S,33R,34E,39R)-34-ethylidene-17-[(1R)-1-hydroxyethyl]-9,29-dimethyl-15-oxo-5,16-dioxa-9,19,29,36-tetraazaundecacyclo[31.5.1.01,30.02,28.04,26.06,25.08,23.010,22.013,17.014,22.030,36]nonatriaconta-2,4(26),6(25),7,23,27-hexaene-39-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 20b,3-(Ethaniminomethano)-9b,15-methano-13H,18H-azepino[1''',2''':1'',2'']pyrrolo[3'',2'':4',5']pyrrolo[2',3':5,6]benzofuro[2,3-b]furo[3,4-g]carbazole-25-carboxylicacid, 14-ethylidene-1,3,3a,4,5,5a,6,10,11,14,15,16,17,20c-tetradecahydro-3-[(1R)-1-hydroxyethyl]-6,18-dimethyl-1-oxo-,methyl ester, (3S,3aR,5aS,9bR,14E,15R,17aS,20bR,20cR,25R)- (9CI)
- 20b,3-(Ethaniminomethano)-9b,15-methano-13H,18H-azepino[1''',2''':1'',2'']pyrrolo[3'',2'':4',5']pyrrolo[2',3':5,6]benzofuro[2
- (-)-Ceylanicine
- 20b,3-(Ethaniminomethano)-9b,15-methano-13H,18H-azepino[1''',2''':1'',2'']pyrrolo[3'',2'':4',5']pyrrolo[2',3':5,6]benzofuro[2,3-b]furo[3,4-g]carbazole-25-carboxylicacid,14-ethylidene-1,3,3a,4,5,5a,6,10,11,14,15,16,17,20c-tetradecahydro-3-(1-hydroxyethyl)-6,18-dimethyl-1-oxo-,methyl ester, [3S-[3a(S*),3aa,5aa,9ba,14E,15a,17aR*,20bb,20ca,25S*]]-
- Ceylanicine
- CID 102075875
- (3R,4E,8aR,13aS,14R)-11,10-[[(3S,3aR,10bR,10cR)-3,3a,4,5,5a,6-Hexahydro-3-[(R)-1-hydroxyethyl]-6-methyl-1-oxo-10cH-10b,3-(ethaniminomethano)-1H-furo[3,4-c]carbazole-9,8-diyl]oxy]-4-ethylidene-2,3,4,5,7,8-hexahydro-13-methyl-13H-3,8a-methano-1H-azepino[1′,2′:1,2]pyrrolo[2,3-b]indole-14-carboxylic acid methyl ester
- methyl (1R,13R,14R,17S,22R,30S,33R,34E,39R)-34-ethylidene-17-[(1R)-1-hydroxyethyl]-9,29-dimethyl-15-oxo-5,16-dioxa-9,19,29,36-tetraazaundecacyclo[31.5.1.01,30.02,28.04,26.06,25.08,23.010,22.013,17.014,22.030,36]nonatriaconta-2,4(26),6(25),7,23,27-hexaene-39-carboxylate
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- Inchi: 1S/C41H48N4O6/c1-6-22-19-45-14-12-39-28-17-31-25(16-30(28)44(4)41(39,45)10-9-23(22)34(39)36(47)49-5)24-15-27-29(18-32(24)50-31)43(3)33-8-7-26-35-37(48)51-40(26,21(2)46)20-42-13-11-38(27,33)35/h6,15-18,21,23,26,33-35,42,46H,7-14,19-20H2,1-5H3/b22-6-/t21-,23+,26-,33?,34+,35+,38-,39+,40+,41-/m1/s1
- InChI-Schlüssel: GTYVOLSFKIRKHL-FKVJBAGISA-N
- Lächelt: O1C([C@@H]2[C@H]3CCC4[C@@]2(CCNC[C@@]13[C@@H](C)O)C1C=C2C(=CC=1N4C)OC1C2=CC2=C(C=1)[C@]13CCN4C/C(=C/C)/[C@H](CC[C@@]41N2C)[C@H]3C(=O)OC)=O
Berechnete Eigenschaften
- Genaue Masse: 692.357
- Monoisotopenmasse: 692.357
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 51
- Anzahl drehbarer Bindungen: 3
- Komplexität: 1570
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 108
methyl (1R,13R,14R,17S,22R,30S,33R,34E,39R)-34-ethylidene-17-[(1R)-1-hydroxyethyl]-9,29-dimethyl-15-oxo-5,16-dioxa-9,19,29,36-tetraazaundecacyclo[31.5.1.01,30.02,28.04,26.06,25.08,23.010,22.013,17.014,22.030,36]nonatriaconta-2,4(26),6(25),7,23,27-hexaene-39-carboxylate Verwandte Literatur
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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